4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol CAS number
4-(2-Pyridyl)-2-Methyl-3-Butyn-2-ol CAS number
An In-depth Technical Guide to 4-(2-Pyridyl)-2-methyl-3-butyn-2-ol CAS Number: 29767-97-3
Introduction
In the landscape of modern drug discovery and synthetic chemistry, the strategic value of a molecule is often defined by its structural components. 4-(2-Pyridyl)-2-methyl-3-butyn-2-ol (CAS: 29767-97-3) stands as a prime example of a highly versatile building block.[1][2] It synergistically combines two key motifs: the pyridine ring, a ubiquitous N-heterocycle found in a significant percentage of FDA-approved pharmaceuticals, and a propargylic alcohol, which serves as a reactive and adaptable handle for a multitude of chemical transformations.[3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. We will move beyond simple data recitation to explore the causality behind synthetic strategies, delve into its practical applications as a molecular scaffold, and provide validated protocols to empower your research endeavors. The insights herein are designed to bridge the gap between theoretical chemistry and practical laboratory application, enabling the full exploitation of this compound's synthetic potential.
Part 1: Physicochemical & Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is the foundation of its effective use in the laboratory. These characteristics govern its handling, purification, and analytical verification.
Physicochemical Data Summary
The key physical properties of 4-(2-Pyridyl)-2-methyl-3-butyn-2-ol are summarized below for quick reference. These values are critical for planning reactions, particularly for determining appropriate solvents and purification methods like distillation or recrystallization.
| Property | Value | Reference(s) |
| CAS Number | 29767-97-3 | [1][2] |
| Molecular Formula | C₁₀H₁₁NO | [1][2] |
| Molecular Weight | 161.20 g/mol | [1][2] |
| Melting Point | 82-84 °C | [2][4] |
| Boiling Point | 120 °C @ 1.5 mmHg | [2][4] |
| Density | ~1.10 g/cm³ (Predicted) | [2][4] |
| Appearance | Off-white to yellow solid | Inferred |
| pKa | 12.91 ± 0.29 (Predicted) | [4] |
Spectroscopic Characterization
Confirming the identity and purity of 4-(2-Pyridyl)-2-methyl-3-butyn-2-ol requires a multi-faceted analytical approach. The expected spectroscopic signatures are:
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¹H NMR: Protons on the pyridine ring will appear in the aromatic region (~7.0-8.5 ppm). The hydroxyl proton (-OH) will present as a broad singlet, and the two methyl groups (-CH₃) will appear as a sharp singlet in the aliphatic region (~1.5 ppm).
-
¹³C NMR: Distinct signals will be present for the pyridine carbons, the quaternary carbons of the alkyne (~80-90 ppm), the hydroxyl-bearing carbon, and the methyl carbons.
-
Infrared (IR) Spectroscopy: Key vibrational bands to identify include a sharp, weak peak for the C≡C stretch (~2100-2250 cm⁻¹), a strong, broad absorption for the O-H stretch (~3200-3600 cm⁻¹), and characteristic C=N/C=C stretches from the pyridine ring (~1400-1600 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the compound's molecular weight (161.20) should be readily identifiable, confirming the overall composition.
Part 2: Strategic Synthesis Methodologies
The synthesis of 4-(2-Pyridyl)-2-methyl-3-butyn-2-ol can be approached from multiple angles. However, for efficiency, yield, and substrate availability, the Sonogashira cross-coupling reaction is the superior and recommended methodology.
Methodology A: Sonogashira Cross-Coupling (Recommended Protocol)
The Sonogashira coupling is a powerful and reliable method for forming carbon-carbon bonds between sp² and sp hybridized carbons.[5][6][7] This approach is favored due to its use of the stable, commercially available, and easily handled 2-methyl-3-butyn-2-ol as the alkyne source.[8]
Causality & Experimental Rationale: The reaction couples an aryl halide (2-bromopyridine) with a terminal alkyne (2-methyl-3-butyn-2-ol). It employs a dual-catalyst system. The palladium catalyst facilitates the oxidative addition of the aryl halide and the final reductive elimination step. The copper(I) co-catalyst is crucial for forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5][6] An amine base is used not only to neutralize the HBr byproduct but often serves as the solvent.
Caption: Figure 1: Simplified catalytic cycles for the Sonogashira reaction.
Detailed Step-by-Step Protocol:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add Pd(PPh₃)₄ (0.03 eq.), CuI (0.05 eq.), and triphenylphosphine (0.05 eq.).
-
Solvent and Reagents: Evacuate and backfill the flask with nitrogen (3 cycles). Add anhydrous triethylamine (solvent) via cannula. To the stirring mixture, add 2-bromopyridine (1.0 eq.) followed by 2-methyl-3-butyn-2-ol (1.2 eq.).
-
Reaction: Heat the mixture to 60-70 °C and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 4-(2-Pyridyl)-2-methyl-3-butyn-2-ol.
Methodology B: Favorskii-type Acetylide Addition (Alternative)
The Favorskii reaction involves the base-mediated addition of a terminal alkyne to a carbonyl compound.[9][10] In this case, it would require the in situ formation of a 2-pyridyl acetylide followed by reaction with acetone.
Causality & Experimental Rationale: This classic organometallic reaction relies on the deprotonation of an acidic terminal alkyne to form a potent nucleophile (an acetylide), which then attacks the electrophilic carbonyl carbon of a ketone.[11] While fundamentally sound, this route presents a significant practical challenge: 2-ethynylpyridine is not as commercially available or stable as 2-methyl-3-butyn-2-ol, making the Sonogashira coupling a more pragmatic choice for reliability and ease of execution.
Caption: Figure 2: The mechanism for forming propargylic alcohols via the Favorskii reaction.
Part 3: Applications in Drug Discovery & Medicinal Chemistry
The true utility of 4-(2-Pyridyl)-2-methyl-3-butyn-2-ol is realized in its application as a versatile starting material. Its two distinct functional handles—the alkyne and the hydroxyl group—can be selectively modified to build molecular complexity.
Role as a Core Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and its metabolic stability.[3][12] This compound provides an immediate entry point into novel pyridine-containing chemical space.
Key Transformations & Synthetic Utility:
-
Click Chemistry: The terminal alkyne is a perfect substrate for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry." This allows for the facile and high-yielding conjugation of the molecule to other fragments bearing an azide group, forming a stable 1,2,3-triazole linker.
-
Further Cross-Coupling: The alkyne can participate in subsequent Sonogashira reactions, extending the carbon framework.
-
Oxidation: The tertiary alcohol can be oxidized under specific conditions to form a highly reactive ynone (alkynyl ketone), a valuable Michael acceptor.
-
Deprotection (Retro-Favorskii): In some contexts, the 2-hydroxyprop-2-yl group can be cleaved under strong basic conditions to reveal a terminal pyridylacetylene, a process known as the retro-Favorskii reaction.[9][11]
Experimental Workflow: Synthesis of a Triazolyl-Pyridyl Scaffold
This workflow demonstrates how 4-(2-Pyridyl)-2-methyl-3-butyn-2-ol can be used in a click reaction to rapidly generate a more complex molecule of interest to drug discovery programs.
Caption: Figure 3: A representative workflow utilizing the alkyne for "click" chemistry.
Step-by-Step Protocol:
-
Reaction Setup: In a vial, dissolve 4-(2-Pyridyl)-2-methyl-3-butyn-2-ol (1.0 eq.) and the desired organic azide (R-N₃, 1.0 eq.) in a 1:1 mixture of t-butanol and water.
-
Catalyst Addition: To the stirring solution, add sodium ascorbate (0.2 eq. from a fresh aqueous solution) followed by copper(II) sulfate pentahydrate (0.1 eq. from an aqueous solution).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often visibly complete (indicated by a color change) within 1-24 hours. Monitor by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by silica gel chromatography to yield the desired 1,2,3-triazole.
Part 4: Safety & Handling
As with all laboratory chemicals, proper handling of 4-(2-Pyridyl)-2-methyl-3-butyn-2-ol is essential. While specific toxicity data is limited, information can be inferred from structurally related compounds.[13]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
GHS Hazard Information (Inferred):
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Conclusion
4-(2-Pyridyl)-2-methyl-3-butyn-2-ol is more than just a chemical intermediate; it is a strategic tool for molecular construction. Its robust synthesis via Sonogashira coupling and the orthogonal reactivity of its pyridine and propargylic alcohol moieties make it an exceptionally valuable asset for medicinal chemists and researchers. By providing reliable access to novel chemical scaffolds through proven methodologies like click chemistry, this compound serves as a powerful gateway to the discovery and development of next-generation therapeutics.
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